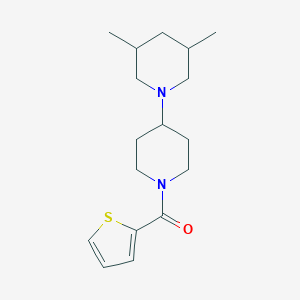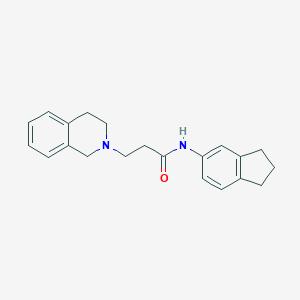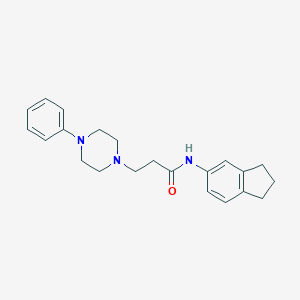![molecular formula C24H32N4O4S B247209 N-[4-({4-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}sulfonyl)phenyl]acetamide](/img/structure/B247209.png)
N-[4-({4-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}sulfonyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-({4-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}sulfonyl)phenyl]acetamide, commonly known as N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-4-(piperidin-1-ylsulfonyl)phenyl)acetamide or TAK-659, is a small molecule inhibitor that has been developed for the treatment of cancer and autoimmune diseases. It belongs to the class of drugs known as protein kinase inhibitors, which target specific enzymes involved in cell signaling pathways.
作用機序
TAK-659 works by inhibiting the activity of protein kinases, which are enzymes that play a critical role in cell signaling pathways. By blocking the activity of these enzymes, TAK-659 disrupts the signaling pathways that are required for the survival and proliferation of cancer cells and immune cells.
Biochemical and Physiological Effects
TAK-659 has been shown to have several biochemical and physiological effects, including the inhibition of B-cell receptor signaling, suppression of cytokine production, and modulation of immune cell function. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
One of the main advantages of TAK-659 is its potent and selective inhibition of several protein kinases involved in cell signaling pathways. This makes it an attractive candidate for the treatment of cancer and autoimmune diseases. However, one limitation of TAK-659 is that it may have off-target effects on other enzymes or pathways, which could lead to unwanted side effects.
将来の方向性
There are several potential future directions for the development of TAK-659 and related compounds. One area of interest is the development of combination therapies that target multiple pathways involved in cancer or autoimmune disease. Another area of interest is the development of more selective inhibitors that target specific protein kinases or signaling pathways. Finally, there is also interest in exploring the potential use of TAK-659 in other disease areas, such as infectious diseases or neurodegenerative diseases.
Conclusion
TAK-659 is a promising small molecule inhibitor that has demonstrated potent anti-tumor and anti-inflammatory activity in preclinical models. Its mechanism of action involves the inhibition of several protein kinases involved in cell signaling pathways, making it an attractive candidate for the treatment of cancer and autoimmune diseases. However, further research is needed to fully understand its potential advantages and limitations, as well as its potential future directions for development.
合成法
The synthesis of TAK-659 involves several steps, including the reaction of 4-(4-aminophenyl)piperidine with 2-methoxybenzaldehyde to form the corresponding imine, which is then reduced to the amine using sodium borohydride. The resulting amine is then reacted with 4-(4-chlorosulfonylphenyl)acetic acid to form the final product.
科学的研究の応用
TAK-659 has been extensively studied in preclinical models of cancer and autoimmune diseases, where it has demonstrated potent anti-tumor and anti-inflammatory activity. It has been shown to inhibit the activity of several protein kinases involved in cell signaling pathways, including BTK, ITK, and JAK3.
特性
製品名 |
N-[4-({4-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}sulfonyl)phenyl]acetamide |
|---|---|
分子式 |
C24H32N4O4S |
分子量 |
472.6 g/mol |
IUPAC名 |
N-[4-[4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C24H32N4O4S/c1-19(29)25-20-7-9-22(10-8-20)33(30,31)28-13-11-21(12-14-28)26-15-17-27(18-16-26)23-5-3-4-6-24(23)32-2/h3-10,21H,11-18H2,1-2H3,(H,25,29) |
InChIキー |
BZNQTZGIPXMNFE-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4OC |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[1-(2-Thienylcarbonyl)-4-piperidinyl]morpholine](/img/structure/B247128.png)
![1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B247130.png)
![1-(2-Methoxyphenyl)-4-{1-[(3-methylphenoxy)acetyl]-4-piperidinyl}piperazine](/img/structure/B247131.png)
![1-[(4-Methylphenoxy)acetyl]-4-(1-pyrrolidinyl)piperidine](/img/structure/B247133.png)
![(3-Fluorophenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone](/img/structure/B247135.png)
![1-[1-(3-Fluorobenzoyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247136.png)
amino]-N-(3-methylphenyl)propanamide](/img/structure/B247138.png)
amino]propanamide](/img/structure/B247139.png)


![ethyl 1-[3-(2,3-dihydro-1H-inden-5-ylamino)-3-oxopropyl]piperidine-4-carboxylate](/img/structure/B247143.png)
![N-[7-chloro-1-(4-isopropoxybenzyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B247146.png)
![N-{5,7-dimethyl-1-[2-(1-naphthyloxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B247152.png)